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Compound of Interest

Compound Name: 1,1'-Bi-2-naphthyl ditosylate

Cat. No.: B146118

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive guide to the tosylation of 1,1'-Bi-2-naphthol (BINOL), with
a focus on alternative reagents to the conventional tosyl chloride. This resource includes
troubleshooting guides, frequently asked questions (FAQSs), detailed experimental protocols,
and comparative data to assist in optimizing this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the tosylation of BINOL?

Al: The primary challenges in the tosylation of 1,1'-Bi-2-naphthol (BINOL) include achieving
selective mono-tosylation versus di-tosylation, managing the reactivity of the tosylating agent,
and dealing with the steric hindrance of the BINOL structure. Incomplete reactions, leading to
mixtures of starting material, mono-tosylate, and di-tosylate, can complicate purification.
Furthermore, traditional methods using tosyl chloride (TsClI) in pyridine can lead to the
formation of chlorinated byproducts.[1]

Q2: Why should | consider alternative reagents to tosyl chloride (TsCI) for BINOL tosylation?

A2: Alternative reagents can offer several advantages over the conventional TsCl/pyridine
method. Reagents like p-toluenesulfonic anhydride (Ts20) are considered "softer" electrophiles
and avoid the in-situ generation of HCI, which can lead to side reactions such as the formation
of chlorides.[2] Catalytic methods, employing reagents like silver(l) oxide (Agz0) or dibutyltin
oxide (BuzSnO), can provide high selectivity for mono-tosylation, which is often difficult to
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achieve with standard methods.[3][4] These alternatives can also lead to milder reaction
conditions and easier workup procedures.

Q3: Can | achieve selective mono-tosylation of BINOL?

A3: Yes, selective mono-tosylation of symmetrical diols like BINOL is achievable. Methods
employing a stoichiometric amount of p-toluenesulfonyl chloride in the presence of silver(l)
oxide (Ag20) and a catalytic amount of potassium iodide (KI) have been shown to be highly
selective for the formation of mono-tosylates under neutral conditions.[3][5][6] Another effective
method involves the use of a catalytic amount of dibutyltin oxide (BuzSnO) with TsCl and a
base like triethylamine.[3][4]

Q4: What are common side reactions during BINOL tosylation and how can they be minimized?

A4: A common side reaction, particularly when using tosyl chloride, is the formation of the
corresponding chloride byproduct. This occurs when the chloride ion, generated from TsCl, acts
as a nucleophile and displaces the tosylate group.[1] This can be minimized by using an
alternative tosylating agent like p-toluenesulfonic anhydride (Tsz20), which does not produce
chloride ions.[2] Another potential side reaction is elimination, especially with sterically hindered
alcohols at higher temperatures; using a less hindered base and lower temperatures can
mitigate this. Over-reaction to form the di-tosylate is also common when mono-tosylation is
desired and can be controlled by using stoichiometric amounts of the tosylating agent and
selective catalytic methods.

Troubleshooting Guide
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Issue

Potential Cause(s)

Suggested Solution(s)

Incomplete Reaction / Low
Yield

1. Insufficient reactivity of the
tosylating agent. 2. Steric
hindrance of the BINOL
substrate.[7] 3. Deactivation of
the catalyst (if applicable). 4.
Poor quality or moisture in

reagents/solvents.

1. Switch to a more reactive
tosylating agent (e.g., mesyl
chloride for highly hindered
alcohols).[7] 2. Increase
reaction temperature or time,
or consider using microwave
irradiation.[7] 3. For catalytic
reactions, ensure the catalyst
is fresh and the reaction is run
under inert conditions. 4. Use
freshly distilled solvents and

high-purity reagents.

Formation of Di-tosylated
Product Instead of Mono-

tosylated

1. Excess of tosylating agent.
2. Non-selective reaction

conditions.

1. Use a 1:1 stoichiometry of
BINOL to the tosylating agent.
2. Employ a selective mono-
tosylation protocol, such as the
Ag20/KI[3][6] or Bu2SnO[3][4]

catalytic methods.

Formation of Chlorinated

Byproduct

Use of tosyl chloride (TsClI)

which generates chloride ions.

[1]

1. Use p-toluenesulfonic
anhydride (Ts20) as the
tosylating agent.[2] 2. If using
TsCI, minimize reaction time

and temperature.

Difficult Purification

Mixture of starting material,
mono- and di-tosylated

products.

1. Optimize the reaction for
higher selectivity to simplify the
product mixture. 2. Use column
chromatography with a
carefully selected eluent
system for separation. Step-
gradient elution may be

effective.

Reaction Stalls

Reversible reaction or product

inhibition.

1. Use a larger excess of the
tosylating reagent if di-

tosylation is the goal. 2. If
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possible, remove byproducts

as the reaction proceeds.

Data Presentation: Comparison of Tosylating

Reagents for Diols

Reagent/Metho  Typical _ Selectivity for
- Advantages Disadvantages )
d Conditions Mono-tosylation
Can lead to
Pyridine as chlorinated Generally low,
Tosyl Chloride solvent and Readily available  byproducts[1]; often requires a
(TsClI) / Pyridine base, 0°C to and inexpensive.  pyridine can be large excess of
reflux. difficult to the diol.
remove.
Aprotic solvent Avoids formation
(e.g., CHz2Cl2), of HCl and Moderate,
p- with a non- subsequent ) depends on
, - _ More expensive o
Toluenesulfonic nucleophilic base  chlorinated stoichiometry
] than TsCl. )
Anhydride (Tsz0)  (e.g., byproducts[2]; and reaction
triethylamine, often milder conditions.
DIPEA). conditions.
_ High selectivity Requires
Aprotic solvent o )
for mono- stoichiometric
TsCl/ Ag20 / Kl (e.g., CHz2Cl2), ) ) ) )
) tosylation under silver(l) oxide, High.[3][6]
(catalytic) room )
neutral which can be
temperature.

conditions.[3][6]

costly.

TsCl / Bu2SnO

Aprotic solvent
(e.g., CHz2CI2),

with a base (e.qg.,

Catalytic amount
of Bu2SnO is
effective[3][4];
high

Tin catalyst may

require removal

High, particularly
for a-chelatable

(catalytic) triethylamine), regioselectivity from the final primary alcohols.
room for primary product. [3]
temperature. alcohols in
polyols.
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Experimental Protocols

Protocol 1: Di-tosylation of BINOL using p-
Toluenesulfonyl Chloride

Objective: To synthesize 2,2'-bis(tosyloxy)-1,1'-binaphthyl.
Materials:

e 1,1'-Bi-2-naphthol (BINOL)

p-Toluenesulfonyl chloride (TsClI)

Pyridine

Dichloromethane (DCM)

1 M Hydrochloric acid (HCI)

Saturated sodium bicarbonate (NaHCOs) solution

Brine

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

¢ In a round-bottom flask under an inert atmosphere, dissolve BINOL (1.0 eq.) in pyridine.

e Cool the solution to 0°C in an ice bath.

e Add p-toluenesulfonyl chloride (2.2 eq.) portion-wise to the stirred solution.

» Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
e Upon completion, pour the reaction mixture into cold 1 M HCI and extract with DCM.

e Wash the organic layer sequentially with 1 M HCI, water, saturated NaHCOs solution, and
brine.
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» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

» Purify the crude product by recrystallization or column chromatography.

Protocol 2: Selective Mono-tosylation of BINOL using
Silver(l) Oxide

Objective: To selectively synthesize 2-hydroxy-2'-(tosyloxy)-1,1'-binaphthyl.

Materials:

1,1'-Bi-2-naphthol (BINOL)

p-Toluenesulfonyl chloride (TsClI)

Silver(l) oxide (Agz20)

Potassium iodide (KI)

Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:[3][6]

To a stirred solution of BINOL (1.0 eq.) in DCM or MeCN, add silver(l) oxide (1.0 eq.) and a
catalytic amount of potassium iodide (0.1 eq.).

e Add p-toluenesulfonyl chloride (1.0 eq.) to the mixture.

« Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can
vary from a few hours to overnight.

» Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver
salts.

» Wash the Celite pad with the reaction solvent.

» Concentrate the filtrate under reduced pressure.
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» Purify the crude product by column chromatography to separate the mono-tosylate from any
unreacted BINOL and di-tosylate.

Protocol 3: Catalytic Mono-tosylation of BINOL using
Dibutyltin Oxide

Objective: To selectively synthesize 2-hydroxy-2'-(tosyloxy)-1,1'-binaphthyl.
Materials:

e 1,1'-Bi-2-naphthol (BINOL)

p-Toluenesulfonyl chloride (TsClI)

Dibutyltin oxide (Bu2SnO)

Triethylamine (EtsN) or Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)
Procedure:[3][4]
¢ In a round-bottom flask, suspend BINOL (1.0 eq.) and dibutyltin oxide (0.02-0.1 eq.) in DCM.

o Heat the mixture to reflux for about 1 hour with a Dean-Stark trap to remove water, then cool
to room temperature.

e Add triethylamine or DIPEA (1.1 eq.).

e Add a solution of p-toluenesulfonyl chloride (1.0 eq.) in DCM dropwise to the mixture at 0°C.
o Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

¢ Quench the reaction with water and extract the product with DCM.

e Wash the organic layer with water and brine.

» Dry the organic layer over anhydrous Na=SOa, filter, and concentrate.
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 Purify the product by column chromatography.

Visualizations

Tosylating Reagents

| Tosyl Chloride (TsCl) Low-Selectvity
+ Base (e.g., Pyridine)

Products
\4

BINOL-ditosylate

p-Toluenesulfonic Anhydride (Ts20)
Starting [Material + Base L

*

1,1'-Bi-2-naphthol (BINOL)

* BINOL-monotosylate
TsCl + Ag20/KI

High Selectivity

\ A
TsCl + Bu2SnO (cat.)

High Selectivity

Click to download full resolution via product page

Caption: General workflow for the tosylation of BINOL using various reagents.
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Caption: A logical flow diagram for troubleshooting common issues in BINOL tosylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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